(3-Tert-butyl-1,2-oxazol-4-yl)methanol
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Overview
Description
(3-Tert-butyl-1,2-oxazol-4-yl)methanol is an organic compound with the molecular formula C8H13NO2 It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-1,2-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
(3-Tert-butyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Tert-butyl-1,2-oxazol-4-yl)methanamine
- (3-Tert-butyl-1,2-oxazol-4-yl)ethanol
- (3-Tert-butyl-1,2-oxazol-4-yl)acetic acid
Uniqueness
(3-Tert-butyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-tert-butyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMVUNNOLJWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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